![molecular formula C26H35NO3 B14194628 tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate CAS No. 920982-59-8](/img/structure/B14194628.png)
tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique properties, including excellent optoelectronic properties, high charge carrier mobility, and good morphological stability .
Vorbereitungsmethoden
The synthesis of tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate typically involves the reaction of 9-octyl-9H-carbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Analyse Chemischer Reaktionen
tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate involves its interaction with molecular targets and pathways within cells. The compound can interact with specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate can be compared with other carbazole derivatives, such as:
3,6-Di-tert-butylcarbazole: This compound has similar structural features but differs in the position and number of tert-butyl groups.
2,7-Di-tert-butylcarbazole: Another derivative with tert-butyl groups at different positions, affecting its electronic and optical properties.
N-BOC-6-chloro-9H-purine-2-amine: A different class of compound with a carbazole core but different substituents, leading to distinct properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
920982-59-8 |
|---|---|
Molekularformel |
C26H35NO3 |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
tert-butyl 2-(9-octylcarbazol-2-yl)oxyacetate |
InChI |
InChI=1S/C26H35NO3/c1-5-6-7-8-9-12-17-27-23-14-11-10-13-21(23)22-16-15-20(18-24(22)27)29-19-25(28)30-26(2,3)4/h10-11,13-16,18H,5-9,12,17,19H2,1-4H3 |
InChI-Schlüssel |
MIHHRPFVINHQPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


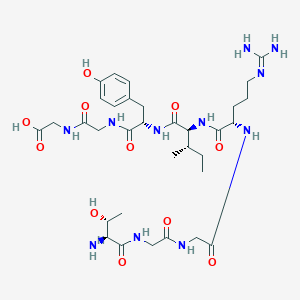
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
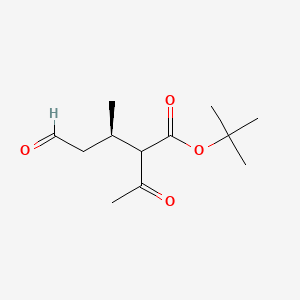
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
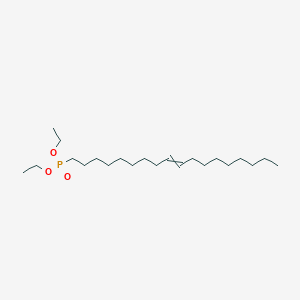
methylidene}hydroxylamine](/img/structure/B14194572.png)
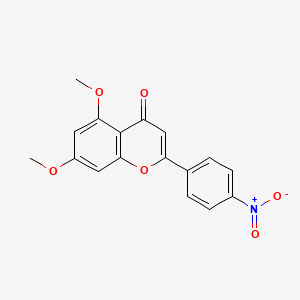
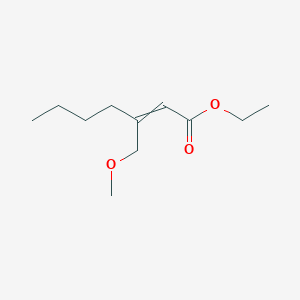

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
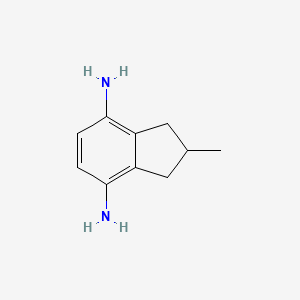
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
